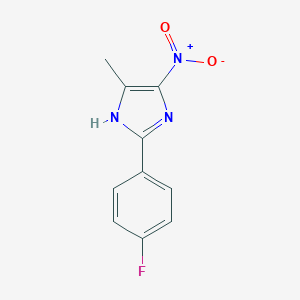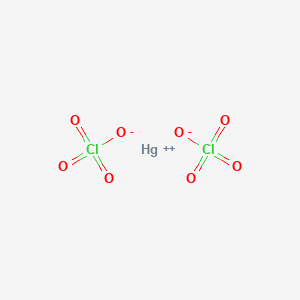
2-(4-Fluorophenyl)-4-methyl-5-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and a nitro group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoronitrobenzene and 2-methylimidazole.
Nitration: The 4-fluoronitrobenzene undergoes nitration to introduce the nitro group.
Cyclization: The nitrated product is then subjected to cyclization with 2-methylimidazole under acidic conditions to form the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as phenoxide, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Phenoxide, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic medium.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-5-methyl-4-nitro-1H-imidazole.
Substitution: 2-(4-Phenoxyphenyl)-5-methyl-4-nitro-1H-imidazole.
Oxidation: 2-(4-Fluorophenyl)-5-carboxy-4-nitro-1H-imidazole.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in studying the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of cancer cell apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluorophenyl)-6-methyl-3-nitro-1H-imidazole: Similar structure but with a different position of the methyl group.
2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
104575-41-9 |
|---|---|
Formule moléculaire |
C10H8FN3O2 |
Poids moléculaire |
221.19 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-4-methyl-5-nitro-1H-imidazole |
InChI |
InChI=1S/C10H8FN3O2/c1-6-10(14(15)16)13-9(12-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,13) |
Clé InChI |
CSWDWMZPZDWCGP-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=N1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
SMILES isomérique |
CC1=C(N=C(N1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
SMILES canonique |
CC1=C(N=C(N1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Synonymes |
2-(4-FLUORO-PHENYL)-4-METHYL-5-NITRO-1H-IMIDAZOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B12693.png)





![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)

![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)



